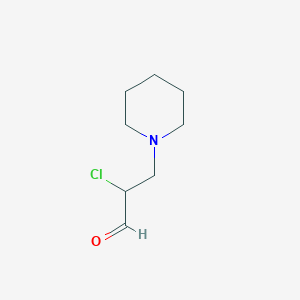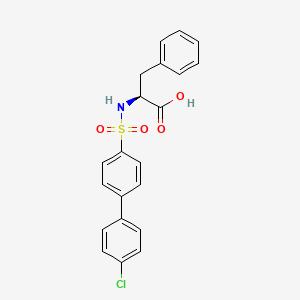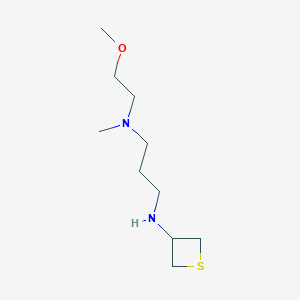
N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)propane-1,3-diamine is a chemical compound with a unique structure that includes a thietane ring, a methoxyethyl group, and a methyl group attached to a propane-1,3-diamine backbone
Preparation Methods
The synthesis of N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)propane-1,3-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic routes and reaction conditions can vary, but they generally include the following steps:
Formation of the thietane ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Attachment of the methoxyethyl group: This step often involves nucleophilic substitution reactions where the methoxyethyl group is introduced to the intermediate compound.
Introduction of the methyl group: This can be done through alkylation reactions using methylating agents.
Formation of the propane-1,3-diamine backbone: This involves the coupling of the intermediate compounds to form the final product.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Addition: Addition reactions can occur at the double bonds or rings, leading to the formation of new compounds.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)propane-1,3-diamine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a component in drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)propane-1,3-diamine involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the application. For example, in medicinal chemistry, the compound may interact with enzymes, receptors, or other proteins to exert its effects. The detailed mechanism of action would require further experimental studies to elucidate.
Comparison with Similar Compounds
N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)propane-1,3-diamine can be compared with other similar compounds, such as:
N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)ethane-1,2-diamine: This compound has a similar structure but with an ethane backbone instead of propane.
N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)butane-1,4-diamine: This compound has a butane backbone, providing different chemical and physical properties.
N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)pentane-1,5-diamine: This compound has a pentane backbone, which may affect its reactivity and applications.
Properties
Molecular Formula |
C10H22N2OS |
|---|---|
Molecular Weight |
218.36 g/mol |
IUPAC Name |
N'-(2-methoxyethyl)-N'-methyl-N-(thietan-3-yl)propane-1,3-diamine |
InChI |
InChI=1S/C10H22N2OS/c1-12(6-7-13-2)5-3-4-11-10-8-14-9-10/h10-11H,3-9H2,1-2H3 |
InChI Key |
PKKNVBVEBQIYIA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCNC1CSC1)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


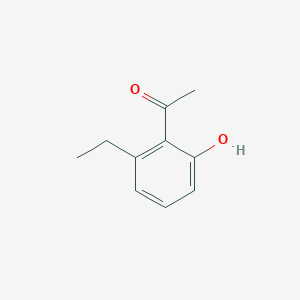

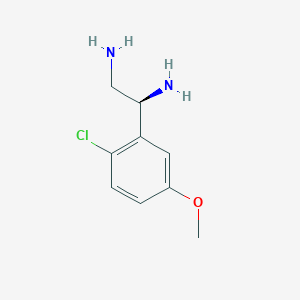
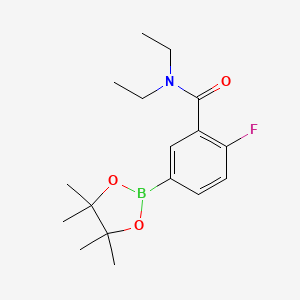


![5-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13026876.png)
![7-Chloro-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13026877.png)
![(3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chloro-3-fluorooxolan-2-one](/img/structure/B13026893.png)
![3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13026902.png)
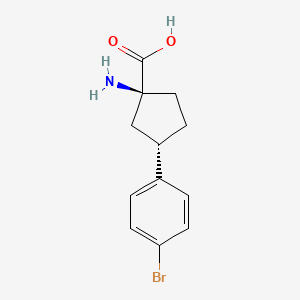
![2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13026912.png)
